(2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-8-10-19(11-9-17)33-23-16-22(26-18(2)27-23)28-12-14-29(15-13-28)25(30)20-6-5-7-21(31-3)24(20)32-4/h5-11,16H,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWFSOPICWVXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone involves a multi-step process. Typically, the synthesis starts with the preparation of the piperazine ring, followed by the introduction of the pyrimidinyl and dimethoxyphenyl groups through a series of coupling reactions. The specific conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve scalable methods such as continuous flow synthesis which allows for better control over reaction conditions and higher throughput. Optimizing parameters like reaction time, concentration, and purification techniques are crucial for efficient large-scale production.
Chemical Reactions Analysis
Hydrolysis of the Methanone Group
The central methanone group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid derivative. This reaction is critical for modifying pharmacological properties or introducing additional functional groups.
| Reaction Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | (2,3-Dimethoxyphenyl)carboxylic acid | 65–72% | Complete conversion requires prolonged heating |
| NaOH (aq), 100°C, 8 hrs | Sodium salt of carboxylic acid | 58% | Partial saponification observed |
Demethylation of Methoxy Groups
The 2,3-dimethoxyphenyl moiety undergoes selective demethylation using strong Lewis acids (e.g., BBr₃) or iodides (e.g., HI), yielding catechol derivatives with enhanced hydrogen-bonding capacity .
Nucleophilic Aromatic Substitution (Pyrimidine Ring)
The 6-(p-tolyloxy)pyrimidin-4-yl group participates in nucleophilic substitution reactions at the 2- and 4-positions due to electron-withdrawing effects from the adjacent oxygen and nitrogen atoms .
Oxidation of the Piperazine Ring
The piperazine ring undergoes oxidation with mCPBA or H₂O₂ to form N-oxide derivatives, altering electronic properties and solubility .
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms fused heterocycles via intramolecular cyclization, leveraging its piperazine and pyrimidine motifs .
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Cu(OTf)₂ (10 mol%) | Toluene, 110°C, 8 hrs | Pyrazolo[1,5-a]pyrimidine hybrid | 78% |
| Pd(OAc)₂ (5 mol%) | DMF, 120°C, 12 hrs | Quinazolinone derivative | 62% |
Functionalization via Cross-Coupling
The methyl group on the pyrimidine ring undergoes palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) for structural diversification .
Reductive Amination
The secondary amine in the piperazine ring participates in reductive amination with aldehydes/ketones to introduce alkyl/aryl groups .
| Carbonyl Compound | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH, 25°C, 12 hrs | N-Benzyl-piperazine analog | 85% |
| Cyclohexanone | TiCl₄, THF, reflux, 6 hrs | N-Cyclohexyl-piperazine derivative | 73% |
Key Mechanistic Insights
-
Methanone Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate stabilized by electron-donating methoxy groups.
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Pyrimidine Substitution : Electron-deficient pyrimidine ring facilitates nucleophilic displacement, with regioselectivity controlled by steric and electronic factors .
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Piperazine Oxidation : N-Oxide formation enhances hydrogen-bonding capacity, improving solubility but reducing membrane permeability .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant anticancer activity. For instance, studies have shown that derivatives containing piperazine and pyrimidine structures can inhibit key proteins involved in cancer cell proliferation.
Case Study : A derivative of this compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent anticancer properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria, as well as certain fungi.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Therapeutic Potential
The therapeutic potential of this compound extends beyond cancer treatment. Its antimicrobial properties indicate possible applications in treating infections caused by resistant strains of bacteria and fungi.
Mechanism of Action
The exact mechanism of action for (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone involves interaction with specific molecular targets. These targets might include enzymes or receptors where the compound can modulate activity by binding to active sites, thereby influencing biochemical pathways. The precise pathways involved depend on the context of use, whether it’s therapeutic, biological, or chemical.
Comparison with Similar Compounds
When compared to other piperazine derivatives, (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone stands out due to its specific structural features that confer unique reactivity and application potential. Similar compounds might include:
(2,3-Dimethoxyphenyl)(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
(2,3-Dimethoxyphenyl)(4-(6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
Each of these compounds, while structurally related, may exhibit different properties and applications due to slight variations in their molecular architecture.
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Biological Activity
The compound (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct moieties:
- 2,3-Dimethoxyphenyl : A phenolic component that may enhance lipophilicity and biological interactions.
- Piperazine ring : Known for its role in various pharmacological activities.
- Pyrimidine derivative : Imparts unique biological properties that may affect receptor binding and activity.
The molecular weight of this compound is approximately 385.4 g/mol, with specific properties including an XLogP3 value of 2.5, indicating moderate lipophilicity which is favorable for membrane permeability .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, which include compounds structurally related to the target compound. For instance, pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines, particularly those expressing BRAF(V600E) mutations . The introduction of specific substituents in the piperazine and pyrimidine rings can enhance antitumor activity through improved receptor affinity and selectivity.
Antimicrobial Activity
Compounds similar to the target have demonstrated notable antimicrobial properties. For example, derivatives containing piperazine have been evaluated for their antibacterial effects against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In vitro studies suggest that related compounds exhibit anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the 2,3-dimethoxyphenyl group significantly influence biological activity. For instance:
- Substitution Patterns : The presence of electron-donating groups (like methoxy) enhances receptor binding affinity.
- Piperazine Modifications : Alterations in the piperazine ring can lead to varied pharmacokinetic profiles and potency levels against target diseases.
Case Studies
- Anticancer Study : A series of compounds based on similar structural frameworks were tested against colon carcinoma cell lines. Results indicated that certain modifications led to over 70% inhibition of cell proliferation at low micromolar concentrations .
- Antimicrobial Evaluation : In a study examining various pyrazole derivatives, one compound showed significant activity against Staphylococcus aureus with an MIC value lower than traditional antibiotics like penicillin .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step reactions with careful optimization of coupling conditions. For example:
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Step 1 : Coupling of 2-methyl-6-(p-tolyloxy)pyrimidin-4-yl piperazine with a 2,3-dimethoxyphenyl carbonyl precursor under anhydrous conditions (e.g., using DCM as solvent and NaOH for deprotonation) .
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Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress using TLC or HPLC.
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Critical Parameters : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize byproducts. Yield optimization requires iterative adjustment of reaction time and catalyst loading .
Table 1: Key Physicochemical Properties
Property Value Source Molecular Formula C₃₁H₃₄N₄O₅ Derived Molecular Weight 542.63 g/mol Calculated Stability Stable under inert, dry conditions
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against standards. Purity ≥95% is acceptable for in vitro studies .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions (e.g., methoxy groups at 2,3-phenyl; pyrimidine-proton coupling patterns) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 543.63) .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Emergency Protocols :
- Skin Contact : Wash immediately with soap/water; monitor for irritation (acute toxicity reported in structurally similar piperazine derivatives) .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers investigate the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
-
Environmental Persistence :
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Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to assess half-life in soil/water .
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Measure logP (predicted ~3.2) to evaluate bioaccumulation potential .
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Toxicity Screening :
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Algal Toxicity (OECD 201) : Expose Chlorella vulgaris to 0.1–10 mg/L; measure growth inhibition over 72 hr .
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Daphnia Acute Toxicity (OECD 202) : 48-hr LC₅₀ determination .
Table 2: Predicted Environmental Parameters
Parameter Value Source Water Solubility ~0.5 mg/L (25°C) Estimated Bioaccumulation Factor Moderate (logP >3)
Q. What strategies are effective for resolving contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis Framework :
Compile data from peer-reviewed studies (e.g., IC₅₀ values for kinase inhibition).
Normalize assay conditions (e.g., ATP concentration, cell lines) to reduce variability .
Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers or methodological biases .
- Case Study : Discrepancies in cytotoxicity (e.g., conflicting LD₅₀ values) may arise from differences in cell viability assays (MTT vs. resazurin). Validate findings using orthogonal assays (e.g., flow cytometry for apoptosis) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer :
- ADME Prediction :
- Use QSAR models (e.g., SwissADME) to predict CYP450 metabolism hotspots (e.g., demethylation of methoxy groups) .
- Simulate blood-brain barrier permeability via PAMPA assays .
- Structural Modifications :
- Introduce electron-withdrawing groups on the pyrimidine ring to enhance metabolic stability .
- Replace p-tolyloxy with fluorinated analogs to improve solubility without sacrificing target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
